molecular formula C12H12N2O4 B8577000 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

Cat. No.: B8577000
M. Wt: 248.23 g/mol
InChI Key: GSZXRRPYJHCZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid: is a compound that features a benzimidazole moiety fused with a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts like CuCl and TMEDA in solvents such as DMSO at elevated temperatures (e.g., 120°C) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects . The pathways involved often include those related to DNA synthesis and repair, making it a potent agent in anticancer research .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

InChI

InChI=1S/C12H12N2O4/c15-10(2-1-3-11(16)17)7-4-5-8-9(6-7)14-12(18)13-8/h4-6H,1-3H2,(H,16,17)(H2,13,14,18)

InChI Key

GSZXRRPYJHCZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of glutaric anhydride (3.42 g, 30 mmol) and benzimidazol-2(3H)-one (4.02 g, 30 mmol) in tetrachloroethane (100 ml), was added aluminium chloride from a freshly opened container (14.0 g, 105 mmol) in small portions. This mixture was heated to 120 C for 105 min, cooled to room temperature, then poured onto a mixture of ice (75 g) and concentrated hydrochloric acid (20 ml). The suspension was stirred overnight to break up solids that had formed. The tetrachloroethane was azeotropically distilled from the mixture with water under reduced pressure, leaving a brown solid suspended in an aqueous phase. The solid was filtered off and washed with dilute aqueous hydrochloric acid, then water. The solid was added to boiling aqueous sodium carbonate (5% w/v, 150 ml) and the solution filtered. Decolourizing charcoal was added to the cooled filtrate, which was then boiled for 5 min. The charcoal was removed by filtration, and the filtrate treated with concentrated hydrochloric acid until the pH of the solution was 4. The precipitated solid was allowed to stir overnight, filtered off, and dried in a vacuum oven at 50 C/20 mmHg until a constant weight was achieved (1.6 g of brown solid). Nmr indicates that some starting material still remains. Recrystallization of a portion of this solid from acetic acid, as indicated by Kosyakovskaya, did not afford recovery of any product. A portion of the brown solid (300 mg) was dissolved in aqueous sodium bicarbonate (5% w/v, 10 ml) and insoluble material removed by filtration. The filtrate was acidified with concentrated hydrochloric acid and the precipitate formed filtered off and dried at the pump (30 mg).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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